molecular formula C15H19FN2O B11859525 2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one

2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B11859525
M. Wt: 262.32 g/mol
InChI Key: XHZOXWRHHVAUHG-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound that features a unique structure combining a fluorobenzyl group and a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the fluorobenzyl group. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method provides high yields and excellent selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one exerts its effects involves interactions with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the spirocyclic core provides structural stability. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs

Properties

Molecular Formula

C15H19FN2O

Molecular Weight

262.32 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C15H19FN2O/c16-13-4-2-1-3-12(13)11-18-10-7-15(14(18)19)5-8-17-9-6-15/h1-4,17H,5-11H2

InChI Key

XHZOXWRHHVAUHG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CC=CC=C3F

Origin of Product

United States

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